

discovery and history of azepane-1-sulfonyl chloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Azepane-1-sulfonyl chloride**

Cat. No.: **B1340789**

[Get Quote](#)

An In-depth Technical Guide to **Azepane-1-sulfonyl Chloride**: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azepane-1-sulfonyl chloride is a reactive chemical intermediate of significant interest in medicinal chemistry and drug discovery. Its utility stems from the incorporation of the flexible seven-membered azepane ring, a privileged scaffold in numerous biologically active compounds. This guide provides a comprehensive overview of the discovery, synthesis, and key applications of **azepane-1-sulfonyl chloride**, with a focus on its role in the development of novel therapeutics. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to support researchers in their synthetic and drug development endeavors.

Introduction and Historical Context

The precise date and original discoverer of **azepane-1-sulfonyl chloride** are not prominently documented in scientific literature, suggesting its emergence as a readily accessible building block rather than a landmark discovery. Its history is intrinsically linked to the parallel development of sulfonyl chloride chemistry and the exploration of cyclic amines in medicinal chemistry.

The synthesis of sulfonyl chlorides, a cornerstone of organic synthesis, has been well-established for over a century, with numerous methods developed for their preparation.[1][2][3] Similarly, the azepane (or hexamethyleneimine) moiety has been recognized for its favorable pharmacokinetic properties and its presence in several approved drugs.[4][5][6] The combination of these two functionalities in **azepane-1-sulfonyl chloride** provides a versatile tool for creating diverse libraries of N-substituted azepane sulfonamides for biological screening.[7]

Physicochemical Properties

A summary of the key physicochemical properties of **azepane-1-sulfonyl chloride** is provided in the table below.


Property	Value	Reference
Molecular Formula	C ₆ H ₁₂ ClNO ₂ S	
Molecular Weight	197.68 g/mol	
Appearance	Solid	
InChI Key	XLZNMEMFFRNANZ- UHFFFAOYSA-N	
SMILES	C1CCN(CC1)S(=O)(=O)Cl	

Synthesis of Azepane-1-sulfonyl Chloride

The most common and direct method for the synthesis of **azepane-1-sulfonyl chloride** is the reaction of azepane (hexamethyleneimine) with sulfonyl chloride (SO₂Cl₂).[8] This reaction is typically performed in an inert solvent in the presence of a base to neutralize the hydrochloric acid byproduct.

General Experimental Protocol

Reaction Scheme:

[Click to download full resolution via product page](#)

Caption: General reaction for the synthesis of **azepane-1-sulfonyl chloride**.

Materials:

- Azepane (hexamethyleneimine)
- Sulfuryl chloride (SO₂Cl₂)
- Anhydrous dichloromethane (DCM) or diethyl ether
- Triethylamine (Et₃N) or other suitable non-nucleophilic base
- Anhydrous sodium sulfate or magnesium sulfate
- Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)
- Inert atmosphere (nitrogen or argon) supply

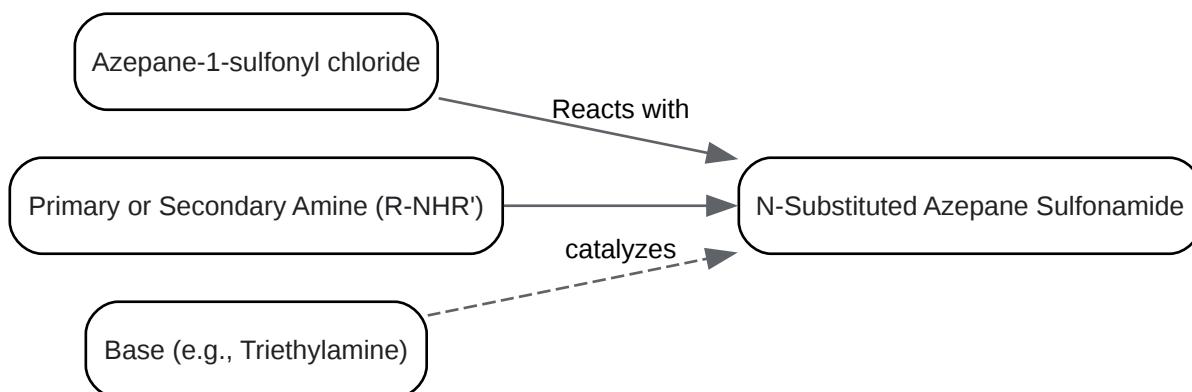
Procedure:

- A solution of azepane (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane is prepared in a round-bottom flask under an inert atmosphere.
- The flask is cooled to 0 °C in an ice bath.
- A solution of sulfuryl chloride (1.05 equivalents) in anhydrous dichloromethane is added dropwise to the stirred azepane solution over a period of 30-60 minutes, maintaining the

temperature at 0 °C.

- After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours.
- The reaction progress can be monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is washed sequentially with water, dilute hydrochloric acid (to remove excess amine and triethylamine hydrochloride), and brine.
- The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude **azepane-1-sulfonyl chloride**.
- Further purification can be achieved by recrystallization or column chromatography if necessary.

Quantitative Data (Representative):

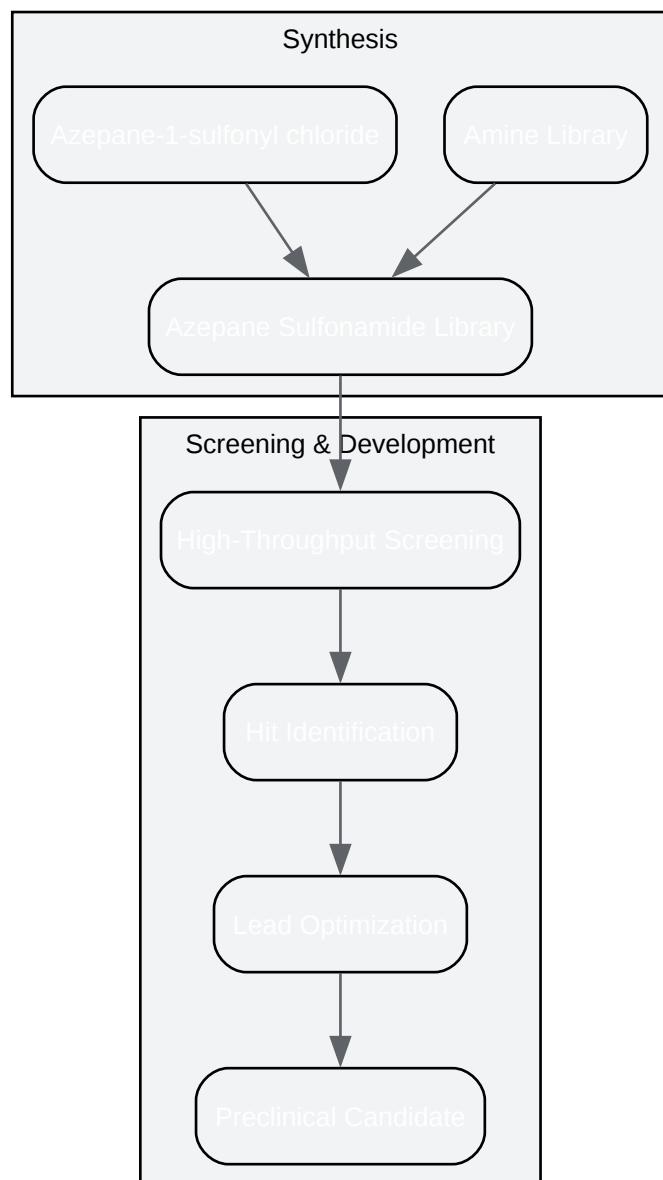

Parameter	Value
Yield	85-95%
Purity (by NMR)	>95%
Reaction Time	2-3 hours
Reaction Temperature	0 °C to room temperature

Applications in Drug Discovery and Organic Synthesis

Azepane-1-sulfonyl chloride is a valuable reagent for the synthesis of N-substituted azepane sulfonamides, a class of compounds with diverse biological activities. The sulfonamide linkage is a key feature in many marketed drugs.[5][7]

Synthesis of Azepane Sulfonamides

The primary application of **azepane-1-sulfonyl chloride** is its reaction with primary or secondary amines to form the corresponding sulfonamides. This reaction is a robust and high-yielding transformation.[9]



[Click to download full resolution via product page](#)

Caption: Synthesis of N-substituted azepane sulfonamides.

Role in Medicinal Chemistry

The azepane sulfonamide scaffold has been explored for a variety of therapeutic targets. For instance, derivatives have been investigated as potent inhibitors of 11 β -hydroxysteroid dehydrogenase type 1 (11 β -HSD1), an enzyme implicated in metabolic syndrome and type 2 diabetes.[7] The flexible seven-membered ring of the azepane moiety allows for optimal positioning of substituents to interact with biological targets.[6]

[Click to download full resolution via product page](#)

Caption: Drug discovery workflow utilizing **azepane-1-sulfonyl chloride**.

Safety and Handling

Azepane-1-sulfonyl chloride is a reactive compound and should be handled with appropriate safety precautions. It is sensitive to moisture and will hydrolyze to the corresponding sulfonic acid. It should be stored in a cool, dry place under an inert atmosphere. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

Azepane-1-sulfonyl chloride serves as a critical building block in the synthesis of a wide array of azepane sulfonamides with potential therapeutic applications. While its specific discovery is not well-documented, its utility is evident from its application in modern medicinal chemistry. This guide provides the essential technical information for researchers to effectively utilize this versatile reagent in their synthetic and drug discovery programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. d-nb.info [d-nb.info]
- 2. pure.mpg.de [pure.mpg.de]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Azepane - Wikipedia [en.wikipedia.org]
- 5. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lifechemicals.com [lifechemicals.com]
- 7. The discovery of azepane sulfonamides as potent 11beta-HSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sulfuryl chloride - Wikipedia [en.wikipedia.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- To cite this document: BenchChem. [discovery and history of azepane-1-sulfonyl chloride]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1340789#discovery-and-history-of-azepane-1-sulfonyl-chloride>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com